Cefepime D8 Sulfate
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Overview
Description
Cefepime D8 Sulfate is a deuterium-labeled analogue of Cefepime sulfate, a fourth-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Cefepime. The deuterium labeling allows for precise tracking and quantification in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefepime D8 Sulfate involves the incorporation of deuterium atoms into the Cefepime molecule. This is typically achieved through a series of organic reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in specialized facilities equipped to handle isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Cefepime D8 Sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cefepime D8 Sulfate is widely used in scientific research, including:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Used to investigate metabolic processes and enzyme interactions.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Used in the development of new antibiotics and therapeutic agents .
Mechanism of Action
Cefepime D8 Sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This inhibition disrupts cell wall formation, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Cefepime: The non-deuterated version of Cefepime D8 Sulfate.
Ceftriaxone: Another cephalosporin antibiotic with a similar mechanism of action.
Ceftazidime: A third-generation cephalosporin with activity against Gram-negative bacteria
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug concentration and distribution is crucial .
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAHWHSZYCYEI-XWGFBCJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O9S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.